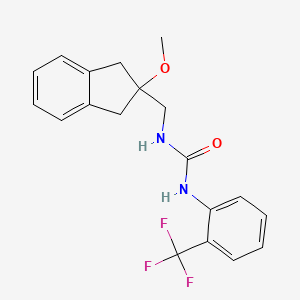
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Chemical Properties
- Urea compounds, including phenylurea herbicides, have been studied for their crystal structures, demonstrating specific interactions such as hydrogen bonds and weak C—H⋯π interactions that contribute to their chemical stability and potential for forming networks in solid states (Kang et al., 2015).
Molecular Gelation and Physical Properties
- Certain urea derivatives form hydrogels in specific conditions, influenced by the identity of the anion present. This property is utilized to tune the gel's physical properties, demonstrating the versatility of urea compounds in material science (Lloyd & Steed, 2011).
Biochemical and Biological Investigations
- Urea derivatives have been examined for their potential in inhibiting certain proteins, such as Rho-associated protein kinases (ROCK1 and 2), which are significant for understanding cancer cell proliferation and developing therapeutic agents (Pireddu et al., 2012).
- The synthesis and enzyme inhibition activities of unsymmetrical 1,3-disubstituted ureas were studied, offering insights into their potential anticancer properties through the inhibition of specific enzymes (Mustafa, Perveen, & Khan, 2014).
Corrosion Inhibition
- Investigations into urea compounds have revealed their effectiveness as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential in industrial applications to protect metals against corrosion (Bahrami & Hosseini, 2012).
Anion Recognition and Photophysical Properties
- Functionalized urea and thiourea compounds have been synthesized to study their anion recognition properties, which are crucial for developing sensors and understanding molecular interactions (Singh et al., 2016).
Propriétés
IUPAC Name |
1-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-26-18(10-13-6-2-3-7-14(13)11-18)12-23-17(25)24-16-9-5-4-8-15(16)19(20,21)22/h2-9H,10-12H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUSNWSPTPUPOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
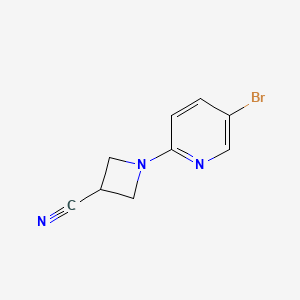
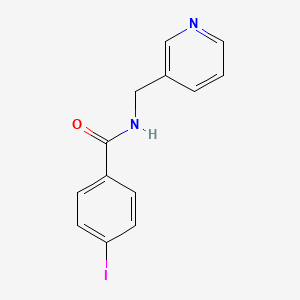

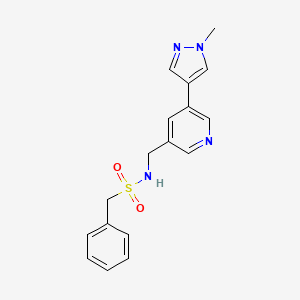

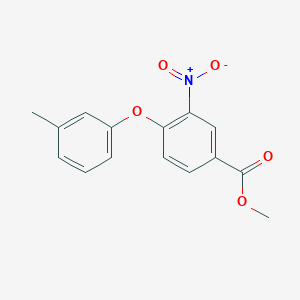

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2662484.png)
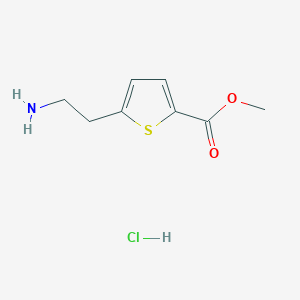

![N-[1-(1H-Benzimidazol-2-yl)-2-methylpropyl]-2-chloroacetamide](/img/structure/B2662489.png)
![2-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydro-2H-naphthalen-1-yl]acetic acid](/img/structure/B2662490.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-ylmethanamine;hydrobromide](/img/structure/B2662491.png)
![4-ethoxy-3-fluoro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2662492.png)
